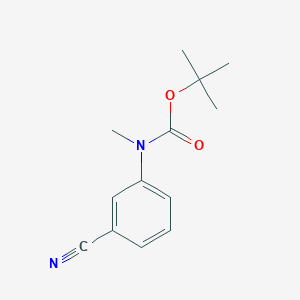
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyridazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
Ethyl 2-((6-benzamidopyridazin-3-yl)thio)butanoate and its derivatives have been explored for their potential as enzyme inhibitors, presenting a basis for therapeutic applications. For instance, novel indole-based hybrid oxadiazole scaffolds, synthesized through sequential transformations involving ethyl 4-(1H-indol-3-yl)butanoate, exhibited potent in vitro inhibitory activity against the urease enzyme. This inhibitory activity suggests a competitive mechanism, supported by kinetic evaluations and in silico studies, indicating the potential of these compounds as valuable agents in drug design programs aimed at treating diseases associated with urease activity (Nazir et al., 2018).
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, synthesized through a similar pathway involving ethyl 4-(1H-indol-3-yl)butanoate, demonstrated significant inhibitory effects against alkaline phosphatase. These effects, elucidated through kinetic analysis and computational approaches, suggest the therapeutic potential of these molecules in regulating bone and teeth calcification processes, highlighting their importance in medicinal chemistry and drug development (Abbasi et al., 2019).
Learning and Memory Facilitation
Research on derivatives of this compound also extends to neurological applications. A study focusing on synthesized compounds related to ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates explored their effects on learning and memory facilitation in mice. The pharmacological evaluation showed that certain compounds significantly improved learning and memory, underscoring the potential of these chemical entities in the treatment of cognitive disorders (Li Ming-zhu, 2012).
Chemical Synthesis and Material Science
Beyond biomedical applications, this compound derivatives have been investigated in chemical synthesis and material science. For example, the fabrication of 4-Phenyl-2-Butanone, a compound with applications in medicine and as a precursor to other chemicals, involves steps that could be analogous to those used in synthesizing this compound derivatives. This process illustrates the compound's versatility and its potential role in producing materials with specific chemical properties (Jiangli Zhang, 2005).
Propiedades
IUPAC Name |
ethyl 2-(6-benzamidopyridazin-3-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-13(17(22)23-4-2)24-15-11-10-14(19-20-15)18-16(21)12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBAAGXPKOCJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2631451.png)
![5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2631452.png)
![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2631455.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2631456.png)


![(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2631459.png)
![6-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-chloroquinoxaline](/img/structure/B2631460.png)


![N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2631468.png)
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)


